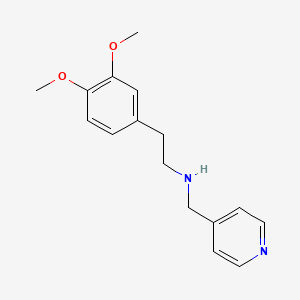

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14/h3-4,6-9,11,18H,5,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEPYANIVMIXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366060 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331970-88-8 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-pyridinemethanamine.

Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 4-pyridinemethanamine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can be achieved using strong reducing agents.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the compound.

Substitution: Nitrated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural similarity to known psychoactive substances suggests potential applications in developing antidepressants and neuroprotective agents. Studies indicate that related compounds exhibit significant antidepressant-like effects in animal models by modulating neurotransmitter systems, particularly serotonin and norepinephrine levels.

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a versatile reagent in organic chemistry. The following table summarizes its reactivity:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Oxidized derivatives |

| Reduction | Sodium borohydride (NaBH4) | Reduced forms |

| Substitution | Nitrating mixture (HNO3/H2SO4) | Nitrated derivatives |

Biological Studies

Research into the biological activity of this compound has revealed its potential neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress induced by hydrogen peroxide. This protective effect may be linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies and Research Findings

- Antidepressant Activity Study : A study published in a peer-reviewed journal explored the antidepressant potential of compounds structurally related to this compound using a forced swim test model. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to traditional selective serotonin reuptake inhibitors (SSRIs).

- Neuroprotection Against Oxidative Stress : In vitro experiments demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to increased expression of antioxidant enzymes like superoxide dismutase (SOD), highlighting its potential therapeutic role in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution at the Amine Nitrogen

The terminal nitrogen substitution significantly impacts biological activity and physicochemical properties. Key comparisons include:

*Estimated based on structural analogs.

Functional Group Modifications

- Pyridine vs. Thiophene/Furan : Pyridine’s nitrogen atom facilitates hydrogen bonding and π-π stacking, whereas thiophene (C₃H₃S) and furan (C₄H₃O) introduce sulfur or oxygen, altering electronic properties and metabolic pathways .

- Fluorine Substitution: Fluorine in analogs (e.g., C₁₇H₂₀FNO₂) enhances binding affinity to targets like serotonin receptors due to its electronegativity and small atomic radius .

- Amide vs. Amine : Amide-containing derivatives (e.g., Rip-B) exhibit reduced basicity and altered pharmacokinetics compared to primary amines .

Pharmacological and Docking Profiles

- The pyridin-4-ylmethyl group in the target compound may similarly target viral entry proteins .

- Serotonin Receptor Affinity: The 3,4-dimethoxyphenyl moiety is structurally analogous to psychedelic phenethylamines (e.g., 2C-E, 2C-D), which act as 5-HT₂A agonists. However, the pyridin-4-ylmethyl group likely reduces hallucinogenic potency by sterically hindering receptor interactions .

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, also known by its chemical identifier 331970-88-8, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

- Molecular Formula : CHNO

- Molecular Weight : 272.348 g/mol

- LogP : 1.77 (indicating moderate lipophilicity)

- Purity : ≥95% .

The compound acts primarily through interactions with neurotransmitter systems and has been implicated in modulating pathways associated with various neurological and psychiatric conditions. Its structural similarity to known psychoactive compounds suggests potential activity at serotonin and dopamine receptors, which are critical in mood regulation and cognition.

Antidepressant Effects

Studies have indicated that compounds structurally similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Properties

Research has shown that this compound may exert neuroprotective effects, potentially through the inhibition of oxidative stress pathways and inflammation. Such properties are crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Study on Antidepressant Activity

A notable study explored the antidepressant potential of related compounds in a forced swim test model. Results indicated that these compounds significantly reduced immobility time, suggesting an antidepressant effect comparable to traditional SSRIs .

Neuroprotection Against Oxidative Stress

In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Imine Formation : React 2-(3,4-dimethoxyphenyl)ethylamine with pyridine-4-carbaldehyde in anhydrous toluene under reflux (3–5 hours). This forms an intermediate imine, which is isolated by evaporation and recrystallized from ethanol .

Reductive Amination : Reduce the imine using sodium borohydride (NaBH₄) in methanol at 0–5°C to yield the final product. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the aromatic methoxy groups (δ ~3.85 ppm for OCH₃) and pyridinylmethyl substitution (δ ~4.25 ppm for CH₂-N). Assign peaks using 2D-COSY and HSQC experiments .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~343.18 m/z) to verify molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a NIOSH-approved P95 respirator if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can structural modifications enhance selectivity in pharmacological studies?

- Methodological Answer :

- Pyridine Ring Substitution : Replace the pyridin-4-ylmethyl group with pyridin-3-yl or pyrimidinyl analogs to study receptor binding diversity (e.g., via Suzuki coupling for aryl substitutions) .

- Methoxy Group Optimization : Synthesize derivatives with 3,4-dihydroxy or 3-ethoxy-4-methoxy groups to evaluate metabolic stability (use BBr₃ for demethylation) .

- Biological Assays : Test modified compounds in vitro (e.g., receptor binding assays, CYP450 inhibition) to correlate structural changes with activity .

Q. How can discrepancies in reported biological activity data be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK-293 for receptor studies), buffer pH (7.4), and temperature (37°C) across experiments .

- Control for Metabolites : Use LC-MS to verify compound stability in assay media and identify degradation products that may skew results .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to differentiate true activity from batch-to-batch variability .

Q. What computational strategies predict binding modes with target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin receptors (e.g., 5-HT₂A). Set grid boxes around known binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC (peak area reduction >5% indicates instability) .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; use amber vials if photodegradation is observed .

- Humidity Control : Store in desiccators with silica gel to prevent hydrolysis of the methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.